(4E)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
Description
This compound is a pyrazol-3-one derivative featuring a hydrazinylidene linker and a thiazolyl substituent. Its core structure includes a dihydro-pyrazol-3-one scaffold substituted with a 4-fluorophenyl hydrazone group at position 4 and a 4-(4-methylphenyl)-1,3-thiazol-2-yl moiety at position 2. The (4E)-configuration indicates the trans arrangement of the hydrazinylidene group relative to the pyrazolone ring. Such derivatives are typically synthesized via condensation reactions between pyrazolone precursors and arylhydrazines or aldehydes, as seen in analogous syntheses .
Properties
Molecular Formula |
C20H16FN5OS |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16FN5OS/c1-12-3-5-14(6-4-12)17-11-28-20(22-17)26-19(27)18(13(2)25-26)24-23-16-9-7-15(21)8-10-16/h3-11,25H,1-2H3 |
InChI Key |
RIGMFDCNGOGIFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of hydrazine derivatives with aldehydes or ketones.
Cyclization Reactions: Formation of the pyrazole ring through intramolecular cyclization.
Substitution Reactions: Introduction of fluorophenyl and methylphenyl groups through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
The applications of (4E)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one (CAS 314290-83-0) are not explicitly detailed within the provided search results. However, the search results offer information regarding pyrazole and thiazole derivatives, which are relevant to understanding the potential applications of the title compound.
Thiazoles
Thiazoles, as a class of molecules, have demonstrated utility in drug treatments and clinical trials . They exhibit a range of biological activities, including:
- Anticonvulsant Activity Some thiazole derivatives have displayed anticonvulsant properties . For example, certain analogues have shown significant anticonvulsant action, with some being more effective than standard medications . The presence of specific substituents, such as para-halogen-substituted phenyl groups on the thiazole ring, can be crucial for this activity .
- Antimicrobial Activity Certain thiazole derivatives exhibit antibacterial activity against various strains, including resistant pathogens .
- Anticancer Activity Thiazole-integrated pyridine derivatives have shown antitumor activity against cancer cell lines . Certain analogues have demonstrated remarkable effectiveness against cancer cell lines compared to standard drugs . The substitution on the thiazole ring with groups like 4-cholorophenyl and 2,4-dichlorophenyl can enhance efficacy .
Pyrazoles
Mechanism of Action
The mechanism of action of (4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Key pathways involved include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the arylhydrazone, pyrazolone, or thiazole moieties. These variations influence physicochemical properties and biological activity:
Key Observations:
- Halogen Effects : Chloro (4) and bromo (5) derivatives exhibit identical crystal packing but adjusted bond lengths due to halogen size, impacting intermolecular interactions .
- Fluorination: Heptafluoropropyl/nonafluorobutyl groups (7b, 8b) increase molecular weight and hydrophobicity, correlating with higher melting points compared to non-fluorinated analogues .
- Bioactivity : The nitro-substituted Schiff base TZP3d shows superior antitubercular activity over pyrazinamide, highlighting the role of electron-withdrawing groups in targeting Mycobacterium tuberculosis .
Pharmacological Potential
- Antimicrobial Activity : Compound 4 (chloro derivative) demonstrates antimicrobial efficacy, likely due to halogen-mediated disruption of bacterial membranes .
- Antitubercular Activity : Thiazole-containing Schiff bases (e.g., TZP3d) exhibit low MIC values against Mycobacterium tuberculosis, suggesting that the thiazole ring enhances target binding .
- Therapeutic Limitations : Fluorinated pyrazolones (e.g., 7b, 8b) lack reported bioactivity data, indicating a need for further pharmacological screening .
Physicochemical Properties
- Crystallinity : The target compound and its isostructural analogues (4, 5) form triclinic crystals (space group P̄1) with two independent molecules per asymmetric unit. The 4-fluorophenyl group in the target compound may adopt a perpendicular orientation relative to the planar core, influencing solubility .
- Synthetic Yields : Fluorinated derivatives (7b, 8b) achieve high yields (75–95%), whereas Schiff bases (TZP3 series) show moderate yields (61–63%), reflecting challenges in hydrazone formation .
Biological Activity
The compound (4E)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one (CAS: 314290-83-0) is a complex organic molecule with potential biological activities. Its structure incorporates functional groups known for their pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 393.44 g/mol. The presence of a fluorophenyl group and a thiazole moiety enhances its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of thiazole derivatives in targeting cancer cells. For instance, compounds similar to this pyrazole derivative have shown cytotoxic effects against various cancer cell lines, such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells, with IC50 values indicating significant potency .
- Anticonvulsant Properties : Thiazole-based compounds have been tested for anticonvulsant activity in animal models. The structure-activity relationship (SAR) suggests that modifications in the thiazole ring can enhance efficacy against seizures .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Such inhibition could lead to anti-inflammatory effects .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Interaction : Binding to specific enzymes or receptors, altering their activity.
- Signal Transduction Modulation : Influencing pathways that regulate cell growth and survival.
- Gene Expression Alteration : Modifying the transcriptional activity of genes associated with disease processes.
Anticancer Activity
A study evaluating thiazole derivatives found that compounds similar to our target displayed significant cytotoxicity against A549 cells with IC50 values below that of standard drugs like doxorubicin . This suggests potential for development into anticancer therapeutics.
Anticonvulsant Testing
In another investigation, derivatives were tested in picrotoxin-induced convulsion models. The results indicated that certain structural modifications enhanced anticonvulsant activity, providing insights into optimizing this compound for neurological applications .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
